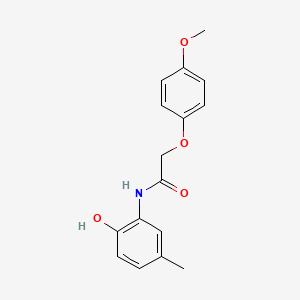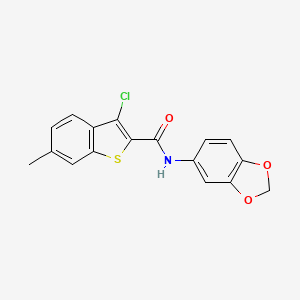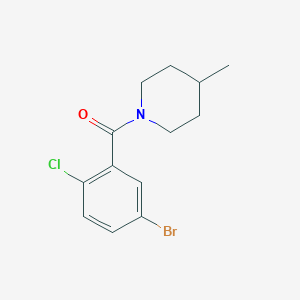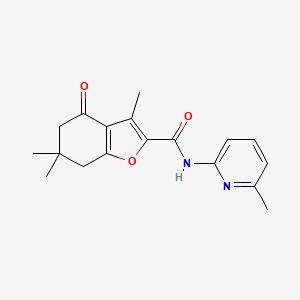
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as HMMA-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acetamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it has been proposed that N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular diseases. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential use in the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in scientific research, making it a well-established compound for use in various experiments. However, there are also some limitations to the use of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments. For example, its exact mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide. One potential direction is the development of new drugs based on its anti-inflammatory and anticancer properties. In addition, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide and its potential use in the treatment of various diseases. Finally, the synthesis of new derivatives of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide may also be of interest for the development of new drugs with improved properties.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction between 2-hydroxy-5-methylphenylamine and 4-methoxyphenol in the presence of acetic anhydride and pyridine. The resulting product is then converted into N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide through the reaction with chloroacetyl chloride and sodium hydroxide. This synthesis method has been reported to yield N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11-3-8-15(18)14(9-11)17-16(19)10-21-13-6-4-12(20-2)5-7-13/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIZNIUIYQHXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)

![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)
![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)

![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)

![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)

